molecular formula C6H13NO2 B584146 4-Ethylmorpholin-2-ol CAS No. 141477-97-6

4-Ethylmorpholin-2-ol

Cat. No.: B584146
CAS No.: 141477-97-6
M. Wt: 131.175
InChI Key: UIRIHTIXWCFLMU-UHFFFAOYSA-N
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Description

4-Ethylmorpholin-2-ol is a chiral morpholine derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile and valuable synthon for constructing complex molecules, particularly due to the presence of both a secondary amine and a hydroxyl group on the morpholine ring, which allow for diverse functionalization . Researchers can leverage this scaffold in the development of novel active pharmaceutical ingredients (APIs), where the morpholine ring is a common structural motif known to influence solubility and metabolic stability . In catalytic applications, morpholine derivatives have been extensively studied for their role in facilitating key chemical transformations. For instance, related compounds like 4-methylmorpholine are recognized as effective organocatalysts in the synthesis of urethanes and polyurethanes, with studies showing they operate through a complex multi-step mechanism that significantly lowers the activation energy compared to uncatalyzed reactions . The structural features of this compound suggest potential utility in similar catalytic cycles or as a ligand in metal-mediated reactions. Furthermore, the 2-hydroxy morpholine structure presents opportunities for investigating structure-activity relationships in medicinal chemistry, positioning this compound as a critical building block for discovery chemists working in drug design and the synthesis of biologically active molecules . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-ethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-7-3-4-9-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRIHTIXWCFLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666101
Record name 4-Ethylmorpholin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141477-97-6
Record name 4-Ethylmorpholin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroethanol as Alkylating Agent

This two-step method involves:

  • Chlorination : 2-Aminoethanol reacts with thionyl chloride (SOCl₂) to form 2-chloroethylamine hydrochloride.
    HOCH2CH2NH2+SOCl2ClCH2CH2NH2HCl+SO2\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{NH}_2\cdot\text{HCl} + \text{SO}_2 \uparrow

  • Alkylation : The chloride intermediate reacts with morpholine in the presence of a base (e.g., K₂CO₃) to displace the chloride.
    ClCH2CH2NH2+C4H9NOC6H13NO2+HCl\text{ClCH}_2\text{CH}_2\text{NH}_2 + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_6\text{H}_{13}\text{NO}_2 + \text{HCl}

Catalysts and Solvents

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics.

  • Catalysts : p-Toluenesulfonic acid (0.1 mol%) facilitates protonation of the amine, enhancing electrophilicity.

Reported yields reach 75–80% after recrystallization from methanol.

Acid-Catalyzed Cyclization of N-(2-Hydroxyethyl)diethanolamine

Cyclization Protocol

Adapting methods from methylmorpholine synthesis, N-(2-hydroxyethyl)diethanolamine undergoes dehydration-cyclization in concentrated sulfuric acid:

  • Sulfuric Acid Catalysis : 120 g of H₂SO₄ (98%) is added dropwise to 119 g of N-(2-hydroxyethyl)diethanolamine at ≤60°C.

  • Reflux and Distillation : The mixture is refluxed at 160–170°C for 7 hours, with water removed via distillation.

  • Ammonium Transfer : Additional diethanolamine and T-5000 surfactant are added, followed by vacuum distillation to isolate the product.

Yield and Byproducts

This method achieves yields up to 98.4% with 99.9% purity, outperforming alkylation routes. Major byproducts include uncyclized diethanolamine derivatives, minimized via precise temperature control.

High-Pressure Alkylation Using Oxazole Intermediates

Two-Step Synthesis

A patented approach involves:

  • Oxazole Formation : 4-Chlorobenzonitrile reacts with 2-aminoethanol in o-dichlorobenzene under acid catalysis (p-toluenesulfonic acid) to form 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole.

  • Morpholine Alkylation : The oxazole intermediate alkylates morpholine at 180–190°C under 3 atm pressure, yielding N-(2-morpholin-4-yl-ethyl)-4-chlorobenzamide. Hydrolysis of the amide group produces 4-(2-hydroxyethyl)morpholine.

Reaction Conditions

  • Catalyst : 0.1 mol% p-toluenesulfonic acid.

  • Pressure : Elevated pressure (3 atm) suppresses side reactions.

  • Yield : 87–91% after recrystallization.

Comparative Analysis of Methods

MethodReactantsConditionsCatalystYieldPurity
Ethylene Oxide AlkylationMorpholine, Ethylene Oxide60–80°C, pH 8–10NaOH85%90–95%
Nucleophilic SubstitutionMorpholine, 2-ChloroethanolReflux, DMFp-TsOH75%85–90%
Acid-Catalyzed CyclizationN-(2-Hydroxyethyl)diethanolamine160–170°C, H₂SO₄H₂SO₄98.4%99.9%
High-Pressure AlkylationOxazole Intermediate180°C, 3 atmp-TsOH87%95–98%

Chemical Reactions Analysis

Types of Reactions: 4-Ethylmorpholin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products Formed:

    Oxidation: Formation of 4-ethylmorpholin-2-one.

    Reduction: Formation of 4-ethylmorpholine.

    Substitution: Formation of various substituted morpholines depending on the reagents used.

Scientific Research Applications

4-Ethylmorpholin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: this compound is used as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethylmorpholin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group provides hydrophobic interactions that can enhance the binding affinity of the compound to its target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

N-Phenylmorpholine (CAS 92-53-5)

  • Structure : A morpholine ring with a phenyl group attached to the nitrogen atom.
  • Molecular Formula: C₁₀H₁₃NO .
  • Key Differences: Unlike 4-Ethylmorpholin-2-ol, N-Phenylmorpholine lacks hydroxyl and ethyl substituents on the morpholine ring. The phenyl group enhances lipophilicity, making it suitable for applications requiring non-polar intermediates.
  • Applications : Used in agrochemicals and as a catalyst in polymerization reactions .

3-Methyl-2-morpholin-4-yl-chromen-4-one

  • Structure: A chromenone core fused with a morpholine ring substituted with a methyl group.
  • Synthesis : Synthesized via TiCl₄-mediated reactions with dichloromethylenemorpholinium chloride, yielding 36% .
  • Key Differences: The chromenone backbone introduces aromaticity and planar rigidity, contrasting with this compound’s simpler ring structure.
  • Applications: Potential use in kinase inhibition studies due to chromenone’s bioactivity .

Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate

  • Structure : A thiazole ring with morpholine and ethyl ester substituents.
  • Molecular Formula : C₁₀H₁₅N₃O₃S .
  • Key Differences : The thiazole ring and ester group enable diverse reactivity, such as nucleophilic substitution, unlike the hydroxyl group in this compound.
  • Applications : Intermediate in antiviral or anticancer drug synthesis .

Ethanol, 2,2'-oxybis-, reaction products with ammonia, morpholine derivs. residues (CAS 68909-77-3)

  • Structure: A complex mixture of ethanol derivatives with morpholine and ammonia residues.
  • Molecular Formula : C₃₆H₇₈N₆O₁₄ (UVCB substance) .
  • Key Differences : High molecular weight and branched structure contrast with this compound’s simplicity.
  • Applications : Used in hydraulic fracturing fluids and water treatment systems .

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate

  • Structure: A morpholine ring with 2,6-dimethyl substituents and an ethyl propanoate side chain.
  • Molecular Formula: C₁₁H₂₁NO₃ .
  • Applications : Likely used in peptide synthesis or as a chiral building block .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Applications Reference
This compound (Inferred) C₆H₁₃NO₂ 4-Ethyl, 2-OH Pharmaceutical intermediates N/A
N-Phenylmorpholine C₁₀H₁₃NO N-Phenyl Agrochemicals
3-Methyl-2-morpholin-4-yl-chromen-4-one C₁₄H₁₅NO₃ Chromenone, Methyl Kinase inhibition
Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate C₁₀H₁₅N₃O₃S Thiazole, Ester Antiviral drugs

Biological Activity

4-Ethylmorpholin-2-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethylamine with a suitable precursor, such as 2-chloroethanol or other ethylene oxide derivatives. The resulting morpholine structure can be modified further to enhance its biological activity. For example, the introduction of various substituents at the nitrogen or carbon positions can lead to derivatives with improved pharmacological profiles.

Antioxidant Properties

Research has shown that morpholine derivatives, including this compound, exhibit significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. In comparative studies, compounds containing morpholine rings demonstrated varying degrees of DPPH radical scavenging ability, indicating their potential as antioxidant agents. For instance, certain derivatives showed inhibition rates comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

CompoundDPPH Inhibition Rate (%)
This compoundTBD (to be determined)
Ascorbic Acid90+
Butylated Hydroxytoluene85+

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of morpholine derivatives. In models of oxidative stress induced by hydrogen peroxide (H₂O₂), compounds similar to this compound showed protective effects on neuronal cells. Specifically, they were able to inhibit TNF-α secretion in microglial cells activated by lipopolysaccharides (LPS), suggesting that these compounds may modulate inflammatory pathways involved in neurodegeneration .

Antimicrobial Activity

The antimicrobial efficacy of morpholine derivatives has also been documented. In vitro assays demonstrated that certain compounds exhibited significant activity against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. The presence of the morpholine ring appears to enhance the overall potency of these compounds against pathogens .

Case Studies

  • Antioxidant and Neuroprotective Study : In a study evaluating multiple morpholine derivatives, researchers found that this compound exhibited a notable reduction in oxidative stress markers in neuronal cell lines when subjected to H₂O₂ treatment. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative damage.
  • Antimicrobial Evaluation : A series of morpholine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen atom significantly influenced antimicrobial activity, with some derivatives showing MIC (minimum inhibitory concentration) values lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions can lead to enhanced efficacy:

  • Substituents on Nitrogen : Alkyl or aryl groups can increase lipophilicity and membrane penetration.
  • Hydroxyl Groups : Presence of hydroxyl groups can enhance hydrogen bonding interactions with biological targets.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-Ethylmorpholin-2-ol, and how can reaction conditions be optimized?

To synthesize this compound, reductive amination of morpholin-2-one derivatives with ethylamine is a common approach. Key steps include:

  • Reductive amination : Use NaBH3_3CN as a selective reducing agent in methanol at room temperature (1–2 hours) to minimize side reactions .
  • Epoxide opening : For intermediates, react epoxides (e.g., isobutylene oxide) with ethylamine in methanol under sealed-tube conditions at 100°C overnight, achieving >95% yield .
  • Purification : Distillation under reduced pressure or column chromatography is advised for isolating the final product.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify regioselectivity and substituent positions. For example, ethyl group protons appear as quartets (δ ~2.70 ppm) and triplets (δ ~1.11 ppm) .
  • Mass spectrometry : ESI/APCI(+) can confirm molecular weight (e.g., [M+H]+^+ peaks at m/z 146) .
  • Chromatography : HPLC with UV detection ensures purity (>98%) by identifying residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation of this compound derivatives?

Contradictions in NMR or MS data may arise from:

  • Tautomerism : Morpholin-2-one derivatives can exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to stabilize dominant tautomers .
  • Regioisomeric impurities : Optimize reaction conditions (e.g., HATU/DIPEA coupling) to suppress byproducts. Compare experimental data with computational predictions (DFT calculations) for validation .
  • Dynamic effects : Rotameric equilibria in substituted morpholines may cause peak broadening. Use deuterated solvents (CDCl3_3) and low-temperature NMR to resolve splitting .

Q. What strategies improve regioselectivity in the synthesis of substituted this compound analogs?

Regioselectivity challenges in alkylation or acylation can be mitigated by:

  • Directed metalation : Use LHMDS (lithium hexamethyldisilazide) at -70°C to deprotonate specific positions on the morpholinone core before introducing substituents .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) to direct reactions to desired positions. Remove protecting groups post-synthesis using TFA in CH2_2Cl2_2 .
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity at targeted sites, improving yield in HATU-mediated couplings .

Q. How can computational modeling guide the design of this compound derivatives for specific bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities of derivatives with target proteins (e.g., enzymes or receptors). Focus on substituents at the 5- and 6-positions of the morpholinone core for steric and electronic optimization .
  • QSAR analysis : Corrogate substituent lipophilicity (clogP) and hydrogen-bonding capacity with experimental IC50_{50} values to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of derivatives in aqueous environments to predict pharmacokinetic properties (e.g., solubility, membrane permeability) .

Methodological Best Practices

  • Ethical compliance : Document synthetic procedures, waste disposal (e.g., segregated storage for halogenated byproducts), and safety protocols (PPE requirements) to align with institutional guidelines .
  • Data validation : Cross-reference spectral data with published analogs (e.g., CAS 611-24-5 for 2-(methylamino)phenol derivatives) to resolve ambiguities .
  • Iterative optimization : Systematically vary reaction parameters (catalyst loading, temperature) using design-of-experiment (DoE) frameworks to identify robust synthetic pathways .

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